![molecular formula C21H22N2O B12941986 1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]- CAS No. 242487-86-1](/img/structure/B12941986.png)
1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol is an organic compound with the molecular formula C21H24N2O It is known for its unique structure, which includes two dimethylamino groups attached to phenyl rings, connected by a penta-1,4-diyn-3-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(dimethylamino)benzaldehyde and 1,4-dibromo-2-butyne.
Reaction Conditions: The key reaction involves the coupling of 4-(dimethylamino)benzaldehyde with 1,4-dibromo-2-butyne under basic conditions, often using a palladium catalyst to facilitate the coupling reaction.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding dihydro derivatives.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol involves its interaction with molecular targets and pathways within cells. The compound’s dimethylamino groups can interact with biological macromolecules, leading to various biochemical effects. These interactions can modulate cellular processes, such as enzyme activity and signal transduction pathways, contributing to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-bis(4-(dimethylamino)phenyl)penta-1,4-dien-3-one: This compound has a similar structure but with a dienone backbone instead of a diyn-3-ol.
Bis(4-(dimethylamino)phenyl)methane: This compound lacks the penta-1,4-diyn-3-ol backbone but shares the dimethylamino phenyl groups.
Methanone, bis(4-(dimethylamino)phenyl)-: Similar in structure but with a methanone group instead of the diyn-3-ol backbone.
Uniqueness
1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol is unique due to its diyn-3-ol backbone, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
242487-86-1 |
|---|---|
Molekularformel |
C21H22N2O |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1,5-bis[4-(dimethylamino)phenyl]penta-1,4-diyn-3-ol |
InChI |
InChI=1S/C21H22N2O/c1-22(2)19-11-5-17(6-12-19)9-15-21(24)16-10-18-7-13-20(14-8-18)23(3)4/h5-8,11-14,21,24H,1-4H3 |
InChI-Schlüssel |
VBDMIBVSWWSKNA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C#CC(C#CC2=CC=C(C=C2)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


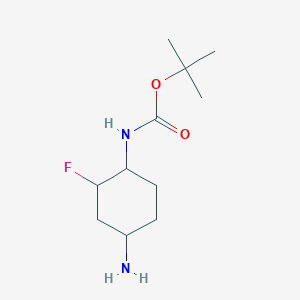

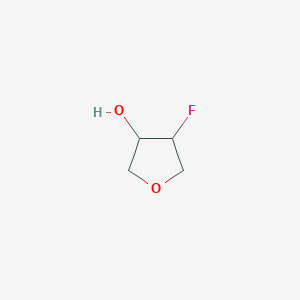
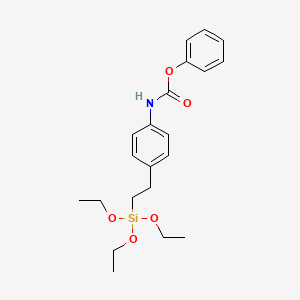
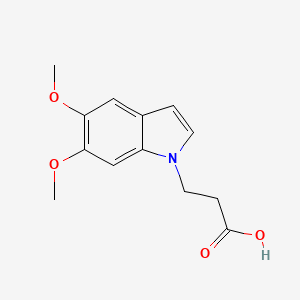
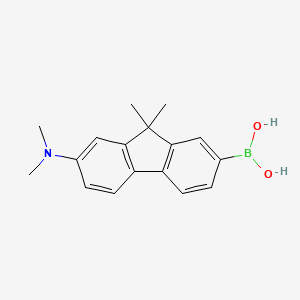
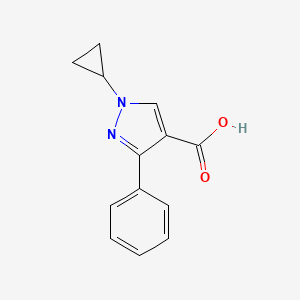
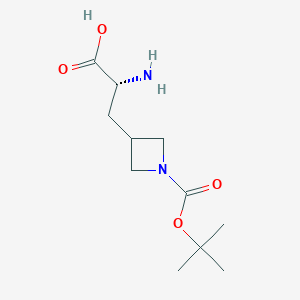

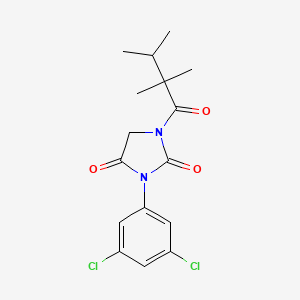
![2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12941978.png)

![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)

